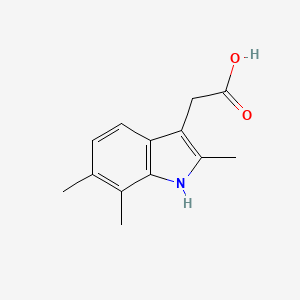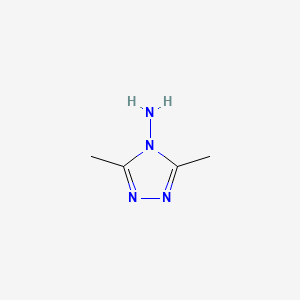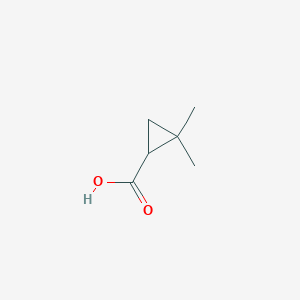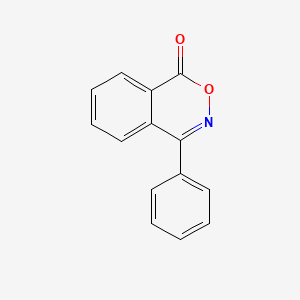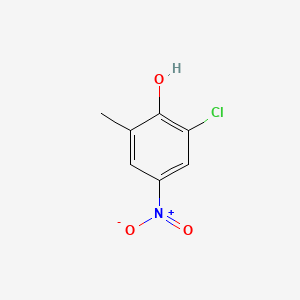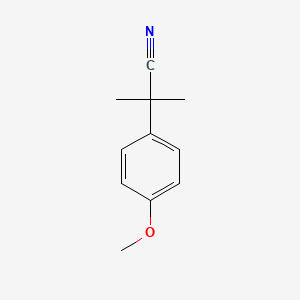
2-(4-Methoxyphenyl)-2-methylpropanenitrile
Overview
Description
2-(4-Methoxyphenyl)-2-methylpropanenitrile (MPMPN) is an organic compound that has a wide range of scientific applications. It is an important intermediate in the synthesis of various organic compounds, and it is also used in the preparation of pharmaceuticals, dyes, and other products. It has been studied extensively in the laboratory and in the field, and its structure and properties have been characterized in detail. The purpose of
Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound has been a focus in the field of organic chemistry, particularly in studies related to the synthesis and characterization of novel organic compounds. For instance, research on the oxidative properties of related methoxyphenyl compounds has provided insights into the reactivity and potential applications of these compounds in synthesis and chemical reactions (Bietti & Capone, 2008). Such studies are crucial for understanding the fundamental chemical behavior of methoxyphenyl derivatives and their potential in creating new chemical entities.
Materials Science and Polymer Research
In materials science, methoxyphenyl compounds have been explored for their potential in polymer modification and as intermediates in the synthesis of complex polymers. The development of novel protecting groups, such as demonstrated with 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), shows the utility of these compounds in protecting boronic acids, a step that is crucial in the synthesis of certain polymers (Yan, Jin, & Wang, 2005). This research underlines the adaptability of methoxyphenyl derivatives in enhancing and facilitating polymer chemistry.
Photophysical Studies and Photoinitiation
The methoxyphenyl motif is also significant in the study of photophysical properties and applications in photoinitiated polymerization. For instance, the exploration of nitroxide-mediated photopolymerization using alkoxyamine compounds derived from methoxyphenyl shows the role these compounds can play in initiating polymerization under UV light, highlighting their potential in creating materials with specific properties (Guillaneuf et al., 2010).
Antioxidant and Biological Activity Studies
Furthermore, methoxyphenyl derivatives have been studied for their antioxidant and biological activities . The investigation of methoxyphenols and dimethoxybenzenes in terms of their thermochemical properties and ability to form hydrogen bonds offers insights into their antioxidant capabilities and potential therapeutic applications (Varfolomeev et al., 2010). This line of research is crucial for developing new antioxidants and understanding the molecular basis of their activity.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRUVGWQJYTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276955 | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
5351-07-5 | |
| Record name | 5351-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXY-PHENYL)-2-METHYL-PROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

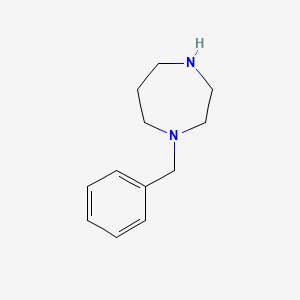
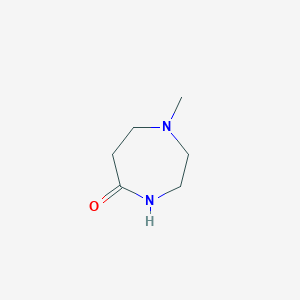
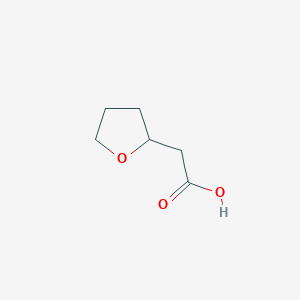
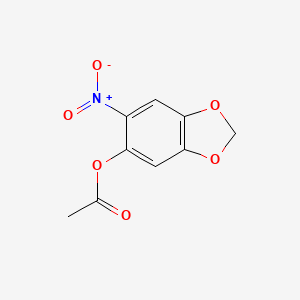
![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)
